![molecular formula C14H24N2O2 B2432201 N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide CAS No. 1311754-12-7](/img/structure/B2432201.png)
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide, also known as CB-13, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as designer drugs and is often sold illicitly as a research chemical. In
Mechanism of Action
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide acts as a partial agonist of the cannabinoid receptors CB1 and CB2. These receptors are located in the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide activates these receptors, leading to the release of neurotransmitters and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide has been shown to produce a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anticancer activity. Additionally, N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide is its high potency and selectivity for the cannabinoid receptors, which allows for the study of specific signaling pathways and physiological processes. However, the use of N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide in lab experiments is limited by its potential toxicity and the lack of long-term safety data. Additionally, N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids in the body.
Future Directions
Future research on N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide should focus on its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide in humans. Furthermore, the development of novel synthetic cannabinoids with improved selectivity and efficacy may lead to the discovery of new therapeutic targets and treatment options.
Synthesis Methods
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide is synthesized by reacting 1-cyano-3-methylbutylamine with 2-(cyclohexyloxy)acetyl chloride in the presence of a base. The resulting product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide has been investigated for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. Studies have shown that N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide exhibits analgesic effects by activating the cannabinoid receptors in the central nervous system. Additionally, N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. Furthermore, N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders.
properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-cyclohexyloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)8-12(9-15)16-14(17)10-18-13-6-4-3-5-7-13/h11-13H,3-8,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSZAAVGWFJMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)COC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.